2-Acetoxy-3'-iodobenzophenone
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Overview
Description
2-Acetoxy-3’-iodobenzophenone is an organic compound with the molecular formula C15H11IO3 and a molecular weight of 366.16. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the second position and an iodine atom at the third position of the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Biochemical Pathways
It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene, furan, and pyrrole.
Pharmacokinetics
Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’-iodobenzophenone typically involves the acetylation of 3’-iodobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: On an industrial scale, the production of 2-Acetoxy-3’-iodobenzophenone follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The iodine atom in 2-Acetoxy-3’-iodobenzophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Formation of 3’-substituted benzophenone derivatives.
Reduction: Formation of 2-hydroxy-3’-iodobenzophenone.
Oxidation: Formation of 2-carboxy-3’-iodobenzophenone.
Scientific Research Applications
2-Acetoxy-3’-iodobenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
3’-Iodobenzophenone: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
2-Acetoxybenzophenone:
2-Hydroxy-3’-iodobenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group, influencing its solubility and reactivity.
Uniqueness: 2-Acetoxy-3’-iodobenzophenone is unique due to the presence of both the acetoxy and iodine groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
[2-(3-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJCMYOMTKQOMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641568 |
Source
|
Record name | 2-(3-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-25-9 |
Source
|
Record name | [2-(Acetyloxy)phenyl](3-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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